tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate
Description
tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate (CAS: 853680-03-2) is a carbamate derivative featuring a piperidine ring substituted at the 1-position with a quinazolin-4-yl moiety and at the 4-position with a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₈H₂₄N₄O₂, with a molecular weight of 328.42 g/mol . The Boc group serves as a protective moiety for the amine, making the compound a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules targeting quinazoline-binding proteins.
Properties
IUPAC Name |
tert-butyl N-(1-quinazolin-4-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-13-8-10-22(11-9-13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNRHHGCZIUQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods often involve similar steps but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on TYK2 and JAK1 kinases, which are involved in various cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, and certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves the inhibition of TYK2 and JAK1 kinases. These kinases play crucial roles in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl piperidin-4-yl carbamates , where structural variations arise from substituents on the piperidine nitrogen. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
4-cyanopyridin-2-yl (): The electron-withdrawing cyano group stabilizes negative charge, enhancing reactivity in nucleophilic substitutions . Acetyl (): Electron-donating acetyl group facilitates Boc deprotection under mild acidic conditions, ideal for stepwise synthesis .
Steric Effects :
- Quinazoline’s bulkiness may limit membrane permeability compared to smaller groups like acetyl or methylsulfonyl.
Biological Activity :
- Quinazoline derivatives are prominent in oncology (e.g., gefitinib analogs), whereas sulfonyl or acryloyl derivatives are leveraged for covalent binding or solubility enhancement .
Synthetic Utility :
- The acetylated analog () is synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, while the quinazoline analog likely requires coupling reactions (e.g., Buchwald-Hartwig amination) .
Biological Activity
tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate, a compound with the CAS number 1365969-84-1, has emerged as a significant subject of research due to its potential therapeutic applications in the treatment of autoimmune diseases and certain cancers. This article provides an overview of its biological activity, focusing on its mechanism of action, effects on cellular signaling pathways, and relevant case studies.
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- CAS Number : 1365969-84-1
The primary mechanism of action for this compound involves the inhibition of TYK2 and JAK1 kinases. These kinases are pivotal in various signaling pathways that regulate immune responses and cell growth. By inhibiting these pathways, the compound can effectively modulate immune responses and potentially inhibit tumor growth in cancerous cells.
Inhibition of TYK2 and JAK1 Kinases
Research indicates that this compound selectively inhibits TYK2 and JAK1, which play crucial roles in cytokine signaling. This inhibition is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases where cytokine signaling is dysregulated.
Cellular Signaling Pathways
The compound has been shown to affect several cellular signaling pathways:
- Cytokine Signaling : By inhibiting TYK2 and JAK1, the compound can reduce the production of pro-inflammatory cytokines.
- Cell Proliferation : Its effects on cell growth signaling pathways suggest potential applications in cancer therapy by limiting tumor cell proliferation.
Study on Autoimmune Diseases
A significant study evaluated the effects of this compound on THP-1 cells differentiated into macrophages. The study found that treatment with this compound resulted in a significant reduction in IL-1β release and pyroptotic cell death when activated by ATP. The results indicated a dose-dependent inhibition of both IL-1β release and pyroptosis, highlighting its potential as an anti-inflammatory agent .
| Concentration (µM) | % Inhibition of IL-1β Release | % Decrease in Pyroptosis |
|---|---|---|
| 0.1 | 15% | 10% |
| 10 | 45% | 35% |
| 100 | 70% | 60% |
Cancer Research Applications
In another study focused on cancer therapy, this compound was tested for its ability to inhibit the proliferation of various cancer cell lines. The results demonstrated that at higher concentrations, the compound effectively reduced cell viability, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the established synthetic routes for tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate?
The synthesis typically involves two key steps:
- Step 1: Coupling quinazolin-4-yl with piperidin-4-amine under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine-quinazoline intermediate.
- Step 2: Introducing the tert-butyl carbamate group via reaction with tert-butyl chloroformate.
Characterization is performed using ¹H/¹³C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., quinazoline aromatic protons at δ 8.5–9.0 ppm; piperidine protons at δ 1.5–3.0 ppm). ¹³C NMR confirms carbamate carbonyl signals (~155 ppm).
- Infrared (IR) spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- Mass spectrometry : HRMS ensures accurate mass matching (theoretical m/z 342.44 for C₁₉H₂₆N₄O₂) .
Q. What are the primary functional groups influencing reactivity?
- The quinazoline ring acts as an electron-deficient aromatic system, enabling nucleophilic substitution or metal-catalyzed coupling.
- The carbamate group is base-labile, requiring anhydrous conditions during synthesis.
- The piperidine nitrogen can participate in hydrogen bonding or serve as a site for further functionalization .
Advanced Research Questions
Q. How can reaction yields be optimized during carbamate introduction?
- Stoichiometric control : Use a 1.2:1 molar ratio of tert-butyl chloroformate to the amine intermediate to account for side reactions.
- Catalysts : Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to accelerate carbamate formation.
- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes hydrolysis. Monitor progress via thin-layer chromatography (TLC) with UV visualization .
Q. How do steric effects from the tert-butyl group impact synthetic modifications?
The bulky tert-butyl group introduces steric hindrance, limiting accessibility to the carbamate nitrogen. Strategies to mitigate this include:
- Temporary protection : Use acid-labile groups (e.g., Boc) for other reactive sites.
- Microwave-assisted synthesis : Enhances reaction rates under high-temperature, high-pressure conditions .
Q. What methodologies resolve discrepancies in reported biological activity?
- Purity validation : Confirm compound purity (>95%) via HPLC with UV/Vis detection (λ = 254 nm).
- Stereochemical analysis : Use chiral chromatography or X-ray crystallography to rule out enantiomeric interference.
- Assay standardization : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with positive controls (e.g., kinase inhibitors for enzyme studies) .
Q. How can computational modeling predict interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to simulate binding to quinazoline-associated targets (e.g., EGFR kinase).
- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over 100-ns simulations.
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs between the carbamate group and active-site residues .
Q. What strategies enable selective functionalization of the piperidine ring?
- Protection/deprotection : Temporarily block the carbamate with trifluoroacetic acid (TFA) to modify the piperidine nitrogen.
- Transition-metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 4-position of piperidine .
Data Analysis and Troubleshooting
Q. How to address low yields in large-scale synthesis?
- Continuous flow reactors : Improve mixing and heat transfer compared to batch reactors.
- Workup optimization : Use liquid-liquid extraction with ethyl acetate/water (3:1) to recover product efficiently.
- Byproduct analysis : Characterize impurities via LC-MS and adjust reaction time/temperature accordingly .
Q. Why might biological activity vary between in vitro and in vivo studies?
- Metabolic instability : The carbamate group may undergo enzymatic hydrolysis in vivo. Test metabolites (e.g., free piperidine-quinazoline) for activity.
- Plasma protein binding : Measure compound binding to albumin using equilibrium dialysis.
- Bioavailability : Assess logP values (predicted ~2.5 for this compound) to optimize formulation (e.g., PEGylation) .
Comparative Analysis
Q. How does this compound differ from analogous quinazoline-piperidine derivatives?
- Structural uniqueness : The tert-butyl carbamate provides enhanced metabolic stability compared to methyl or ethyl carbamates.
- Biological specificity : The quinazolin-4-yl moiety shows higher affinity for tyrosine kinases than pyrazine or triazine analogs (IC₅₀ values < 100 nM in EGFR inhibition assays) .
Q. What lessons can be drawn from structurally related compounds?
- Triazine derivatives : Highlight the importance of halogen substituents (e.g., chlorine at C-4) for improving target selectivity.
- Benzimidazole analogs : Demonstrate the role of aromatic stacking in DNA intercalation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
